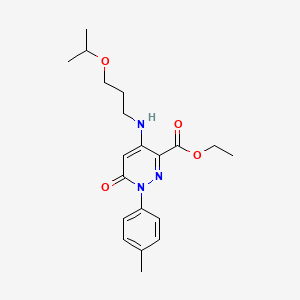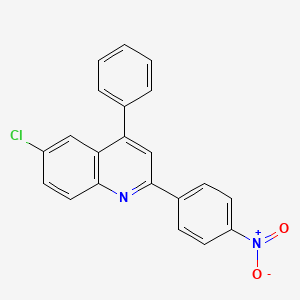
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline” has been discussed in several papers . For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
6-Cl-4-NPQ is a heterocyclic compound with potential therapeutic applications. Researchers have explored its role as a kinase inhibitor , targeting specific signaling pathways involved in diseases such as cancer. By inhibiting kinases, it may interfere with cell proliferation and tumor growth .
Antimicrobial Activity
Studies have investigated the antimicrobial properties of 6-Cl-4-NPQ. It shows promise as an antibacterial and antifungal agent. Its unique structure may disrupt microbial membranes or interfere with essential cellular processes .
Photophysical Properties and Sensing Applications
The compound’s aromatic structure contributes to its intriguing photophysical properties. Researchers have explored its use as a fluorescent probe for detecting specific analytes or monitoring cellular processes. Its emission properties make it suitable for bioimaging and sensing applications .
Materials Science and Organic Electronics
6-Cl-4-NPQ has been investigated for its role in organic electronics. As a π-conjugated system , it can serve as a building block for organic semiconductors. Researchers have explored its incorporation into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
Photodynamic Therapy (PDT)
The compound’s photophysical properties also make it relevant in photodynamic therapy . When exposed to light, it generates reactive oxygen species (ROS) that can selectively damage cancer cells. Researchers are exploring its potential as a photosensitizer in PDT .
Agrochemicals and Plant Growth Regulators
Indole derivatives, including 6-Cl-4-NPQ, play a role in plant biology. For instance, indole-3-acetic acid (IAA) , a related compound, acts as a plant hormone. While not directly studied for this purpose, 6-Cl-4-NPQ’s structural similarity to IAA suggests potential applications in agrochemicals or as a plant growth regulator .
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(4-nitrophenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFMGHDTMMZKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)
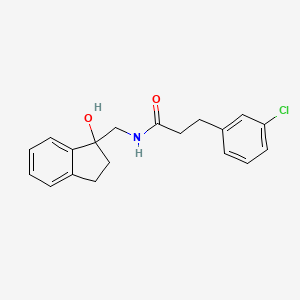
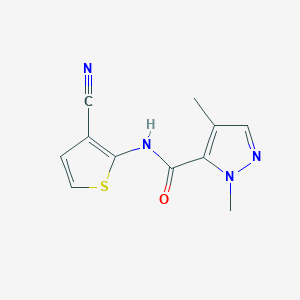
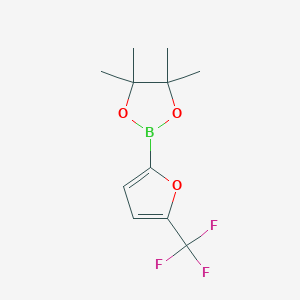
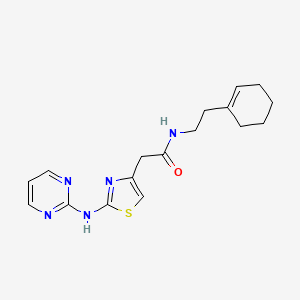
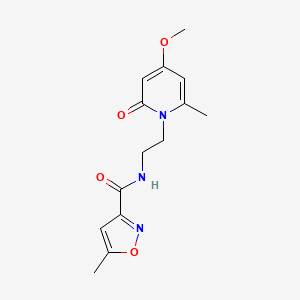
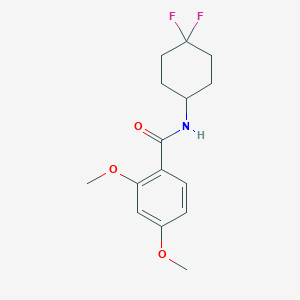
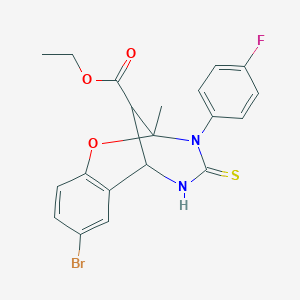
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)
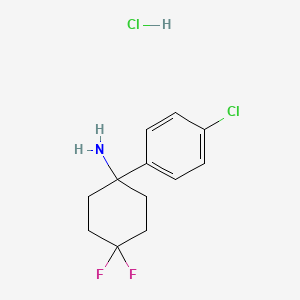
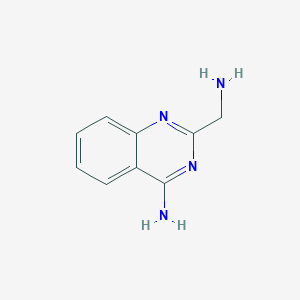

![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)
